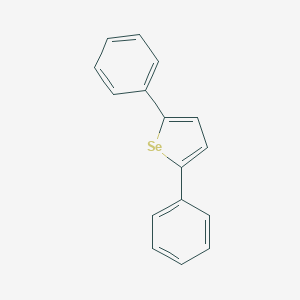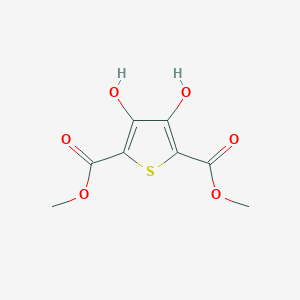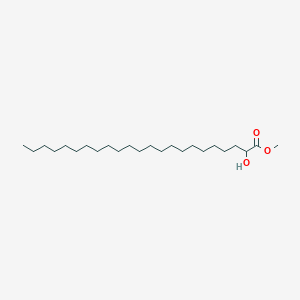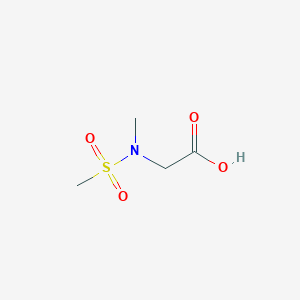
1-(5-Bromoselenophen-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromoselenophen-2-yl)ethanone is a chemical compound with the molecular formula C6H5BrOSe It is a derivative of selenophene, a five-membered aromatic heterocycle containing selenium
Preparation Methods
The synthesis of 1-(5-Bromoselenophen-2-yl)ethanone typically involves the bromination of selenophene followed by acylation. One common method includes the following steps:
Bromination: Selenophene is treated with bromine in the presence of a catalyst to introduce a bromine atom at the 5-position.
Acylation: The brominated selenophene is then reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form this compound.
Chemical Reactions Analysis
1-(5-Bromoselenophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromoselenophen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where selenium-containing compounds have shown promise.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 1-(5-Bromoselenophen-2-yl)ethanone exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, selenium-containing compounds are known to exhibit antioxidant properties, which may contribute to their biological activities.
Comparison with Similar Compounds
1-(5-Bromoselenophen-2-yl)ethanone can be compared with other similar compounds, such as:
Selenophene: The parent compound, which lacks the bromine and acetyl groups.
Thiophene Derivatives: Compounds where sulfur replaces selenium in the heterocycle, such as 1-(5-Bromothiophen-2-yl)ethanone.
Furan Derivatives: Compounds where oxygen replaces selenium, such as 1-(5-Bromofuran-2-yl)ethanone.
The uniqueness of this compound lies in the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Properties
IUPAC Name |
1-(5-bromoselenophen-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOSe/c1-4(8)5-2-3-6(7)9-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWYWFUMGSPVJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C([Se]1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOSe |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392540 |
Source


|
| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31432-41-4 |
Source


|
| Record name | 1-(5-bromoselenophen-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
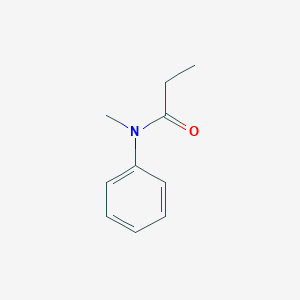

![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
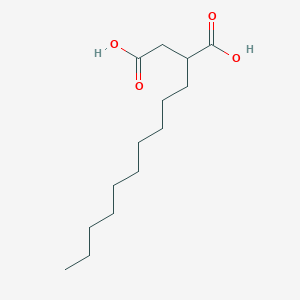
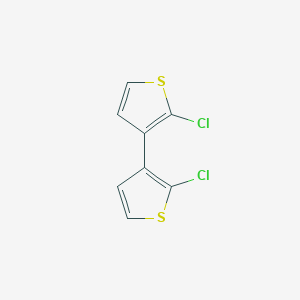
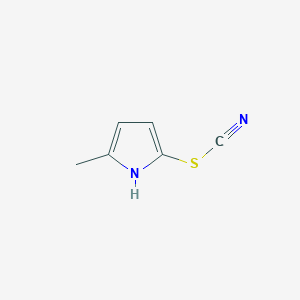
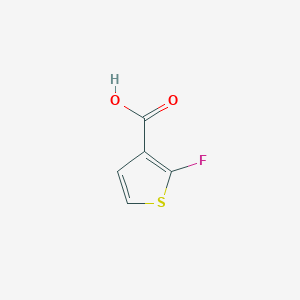
![Thieno[3,2-b]thiophene-2-boronic Acid](/img/structure/B186520.png)

